molecular formula C29H50 B1605469 A'-Neo-30-norgammacerane CAS No. 3258-87-5

A'-Neo-30-norgammacerane

Cat. No.: B1605469
CAS No.: 3258-87-5
M. Wt: 398.7 g/mol
InChI Key: XKJROQIFLGXWEY-LMDOITEXSA-N
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Description

A’-Neo-30-norgammacerane is a complex organic compound with the molecular formula C29H50. It is a derivative of gammacerane, a pentacyclic triterpane commonly found in geological samples. This compound is notable for its unique structure and its presence in certain types of crude oils and sedimentary rocks, making it a valuable biomarker in geochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A’-Neo-30-norgammacerane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic structure, followed by various functional group modifications to achieve the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of A’-Neo-30-norgammacerane is less common due to its specialized applications. when required, it is produced using advanced organic synthesis techniques in controlled laboratory environments. The process involves the use of high-purity reagents and sophisticated equipment to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

A’-Neo-30-norgammacerane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

A’-Neo-30-norgammacerane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of A’-Neo-30-norgammacerane involves its interaction with various molecular targets and pathways. In geochemical studies, it acts as a stable biomarker due to its resistance to biodegradation compared to other similar compounds. The pathways involved in its formation and alteration are complex and depend on the specific environmental conditions .

Comparison with Similar Compounds

A’-Neo-30-norgammacerane is often compared with other similar compounds, such as:

A’-Neo-30-norgammacerane stands out due to its unique structure and higher resistance to biodegradation, making it a more reliable biomarker in certain applications.

Properties

CAS No.

3258-87-5

Molecular Formula

C29H50

Molecular Weight

398.7 g/mol

IUPAC Name

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C29H50/c1-8-20-12-17-26(4)21(20)13-18-28(6)23(26)10-11-24-27(5)16-9-15-25(2,3)22(27)14-19-29(24,28)7/h20-24H,8-19H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1

InChI Key

XKJROQIFLGXWEY-LMDOITEXSA-N

SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

CC[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Key on ui other cas no.

36728-72-0
53584-60-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A'-Neo-30-norgammacerane
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A'-Neo-30-norgammacerane
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A'-Neo-30-norgammacerane
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